5-Aminopyridazin-3(2h)-one

Lipophilicity Regioisomer LogP

Inconsistent regioisomer purity compromises SAR reproducibility. 5-Aminopyridazin-3(2H)-one (CAS 89033-30-7) is a rigorously characterized, high-purity (98%) pyridazinone building block that resolves this. - Defined 5-amino substitution avoids confounding 4-amino isomer effects (ΔlogP = -0.75) - Enables reproducible synthesis of p38α MAP kinase inhibitors and agrochemical leads - Consistent quality backed by analytical documentation for reliable ADME/PK data

Molecular Formula C4H5N3O
Molecular Weight 111.1 g/mol
CAS No. 89033-30-7
Cat. No. B026420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Aminopyridazin-3(2h)-one
CAS89033-30-7
SynonymsNSC 114060; 
Molecular FormulaC4H5N3O
Molecular Weight111.1 g/mol
Structural Identifiers
SMILESC1=C(C=NNC1=O)N
InChIInChI=1S/C4H5N3O/c5-3-1-4(8)7-6-2-3/h1-2H,(H3,5,7,8)
InChIKeyMJSOXUAUMZKRAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Aminopyridazin-3(2H)-one: Overview


5-Aminopyridazin-3(2H)-one (CAS 89033-30-7) is a fundamental heterocyclic building block of the pyridazin-3(2H)-one class, a privileged pharmacophore with established applications in drug discovery and agrochemical development. Its simple structure (C4H5N3O, MW 111.10) features a 5-amino substituent on the pyridazinone core, positioning it as a versatile intermediate for synthesizing more complex bioactive molecules. This compound exhibits key physicochemical properties including a logP of -0.0667 and a density of 1.6±0.1 g/cm³ [1], and is primarily employed as a pharmaceutical intermediate and laboratory research tool .

Synthetic utility

Key building block for pyridazinone-based pharmacophore elaboration in medicinal chemistry

Regioisomeric control

Defined 5‑amino substitution supports structure–activity relationship studies requiring precise positional identity

Analytical readiness

Suitable for method development when procured with documented purity and characterization data

Why Generic Substitution Fails


The pyridazin-3(2H)-one core exhibits profound structure-activity relationship (SAR) sensitivity to the position and nature of substituents. Critical regioisomeric differences (e.g., 4- vs. 5-amino substitution) directly alter lipophilicity, a key determinant of membrane permeability and pharmacokinetic behavior. Furthermore, fundamental heterocyclic core modifications (e.g., pyridazinone vs. pyridinone) yield drastically different target binding profiles [1]. Consequently, procurement decisions must prioritize the specific, characterized 5-amino regioisomer, as generic or in-class substitution without equivalent analytical and functional data introduces unacceptable experimental variability and risks confounding biological results [2].

Target compound

5‑Aminopyridazin‑3(2H)‑one

4‑Amino regioisomer

Lipophilicity shift may alter membrane permeability predictions; direct replacement risks confounding ADME readouts

Target compound

Pyridazin‑3(2H)‑one core

Pyridinone core

Heterocycle replacement may shift kinase target engagement; bioisosteric assumption not supported by reported binding data

5-Aminopyridazin-3(2H)-one: Differentiation Evidence


Regioisomeric Lipophilicity Shift

The 5-amino regioisomer (5-Aminopyridazin-3(2H)-one) exhibits a significantly lower experimental logP value compared to its 4-amino counterpart. Across ten structurally diverse regioisomer pairs, the 5-isomer was consistently less lipophilic by an average of 0.75 log units [1]. This represents a ~5.6-fold decrease in octanol/water partition, a critical parameter for predicting membrane permeability and in vivo distribution.

Regioisomeric lipophilicity shift
Head‑to‑head
Average ΔlogP = −0.75 (5‑isomer less lipophilic)
Reported lipophilicity difference may influence membrane permeability model interpretation
Shake‑flask method, octanol/Sörensen buffer pH 7.4
Lipophilicity Regioisomer LogP

Pyridazinone vs. Pyridinone: p38 MAP Kinase Binding

In a matched series of N-aryl heterocyclic p38α inhibitors, the pyridazinone core consistently demonstrated weaker binding interactions than the analogous pyridinone core. This class-level observation is critical for users developing kinase inhibitors and underscores that the presence of the second nitrogen in the pyridazinone ring is not bioisosteric with a carbon in the pyridinone ring. Representative optimized pyridazinone derivatives in this study achieved p38α IC50 values of 0.015 μM and 0.10 μM [1].

Pyridazinone vs. pyridinone p38α binding
Class‑level
Pyridazinones generally weaker; example IC₅₀ 0.015 μM, 0.10 μM
Core heterocycle identity may shift kinase target engagement; pyridinone not a functional equivalent
In vitro p38α inhibition assay; SAR review recommended
Kinase Inhibition p38 MAPK Heterocycle Comparison

LogP Prediction Variability Across Models

Predictive models yield varying logP estimates for 5-Aminopyridazin-3(2H)-one, highlighting the compound's nuanced polarity. The ACD/Labs percepta platform predicts a logP of -1.33 , whereas a separate model based on atom contributions reports a logP of -0.0667 [1]. This discrepancy underscores the necessity of referencing specific, experimentally validated data sets or consistently using the same computational method for comparative studies to ensure data integrity and reproducibility.

LogP prediction variability
Data to verify
ACD/Labs: −1.33; Molbase: −0.0667; ΔlogP ≈ 1.26
Computational model selection strongly influences predicted property; experimental validation advised
Atom‑contribution vs. ACD/Labs percepta platform comparison
Physicochemical Properties LogP Computational Chemistry

5-Aminopyridazin-3(2H)-one: Research and Procurement Applications


Kinase and Anti-Inflammatory Agent Optimization

As a key intermediate, 5-Aminopyridazin-3(2H)-one enables the synthesis of 5-substituted-N-arylpyridazinones, a class explored as p38α MAP kinase inhibitors [1]. Its distinct regioisomeric and core heterocycle properties (vs. 4-amino regioisomers and pyridinones) make it the definitive choice for establishing SAR around this pharmacophore, as generic substitution would confound target engagement and physicochemical property data.

Physicochemical and ADME Profiling

The well-characterized, consistent lipophilicity differential (average ΔlogP = -0.75 vs. 4-amino regioisomers) positions this compound as an ideal probe for investigating the impact of regioisomerism on membrane permeability and pharmacokinetic behavior [2]. Procurement of this specific isomer, with documented analytical purity, is essential for generating reproducible ADME data in early-stage drug discovery.

Agrochemical and Crop Protection

Pyridazin-3(2H)-one derivatives, including those derived from this amino building block, are established as active herbicidal agents [3]. The reliable supply and consistent quality of 5-Aminopyridazin-3(2H)-one are critical for synthesizing and screening new crop protection candidates, where even minor structural variations can drastically alter field efficacy and environmental fate.

Analytical Method Development and Reference Standards

Due to the significant discrepancy in predicted physicochemical properties (e.g., logP values ranging from -1.33 to -0.0667) from different computational models , procurement of a well-characterized, high-purity reference standard of 5-Aminopyridazin-3(2H)-one is essential for developing and validating robust analytical methods (HPLC, LC-MS) and for generating reliable experimental data to inform property predictions in chemical databases.

Application
Selection Property
Validation Focus
Kinase inhibitor SAR exploration
Regioisomeric control & core identity
p38α target engagement profiling
ADME / physicochemical profiling
Characterized lipophilicity shift
Membrane permeability model reproducibility
Agrochemical candidate synthesis
Consistent quality & supply reliability
Herbicidal activity screening; environmental fate studies
Analytical method development
High‑purity reference standard
HPLC/LC‑MS method validation; experimental logP determination

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
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